molecular formula C9H9NO6 B1203380 Stizolobate CAS No. 3060-62-6

Stizolobate

Cat. No. B1203380
CAS RN: 3060-62-6
M. Wt: 227.17 g/mol
InChI Key: KQZBVNZAEQASKU-UHFFFAOYSA-N
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Description

Stizolobate is associated with an enzyme known as Stizolobate synthase . This enzyme catalyzes a chemical reaction involving 3,4-dihydroxy-L-phenylalanine and O2, producing 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde . It belongs to the family of oxidoreductases .


Synthesis Analysis

The synthesis of Stizolobate involves the conversion of dihydroxyphenylalanine into stizolobinic acid and stizolobic acid . This process is catalyzed by the Stizolobate synthase enzyme .


Molecular Structure Analysis

The molecular structure of Stizolobate is complex. It is a molecular entity and a chemical entity. It is also classified as a hydroxide, oxygen molecular entity, heteroorganic entity, chalcogen molecular entity, and carboxylic acid .


Chemical Reactions Analysis

Stizolobate synthase catalyzes a chemical reaction where the two substrates, 3,4-dihydroxy-L-phenylalanine and O2, react to produce 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde .

Scientific Research Applications

1. Bioremediation of Soil Contamination

Stizolobium aterrimum has been studied for its potential in soil bioremediation. A study found that the microbiota associated with its rhizosphere can aid in decontaminating soil contaminated with trifloxysulfuron-sodium. This was evident through increased biological activity and higher microbial biomass in rhizosphere soil samples treated with the herbicide. The study concludes that the microbiota plays a significant role in soil decontamination, as evidenced by the growth of sorghum on rhizosphere soil, which was unaffected by the presence of trifloxysulfuron-sodium (Santos et al., 2007).

2. Enhancement of Germination Process

Stizolobium pruriens, also known as Mucuna, was the subject of a study investigating the use of low-frequency ultrasound as an enhancer for its germination process. The study revealed that ultrasound exposure without additional treatments could significantly improve both the germination speed index and the germination vigor of Stizolobium pruriens. This finding suggests the potential of ultrasound in optimizing the germination process of agricultural seeds (Felizardo et al., 2021).

3. Sedative-Hypnotic and Anti-Convulsion Effects

Research on the sedative-hypnotic and anti-convulsion effects of non-levodopa component extract from the seed of Stizolobium Cochinchinensis indicated that this extract possesses significant sedative-hypnotic and anti-convulsion properties. This study provided a basis for the comprehensive utilization of Stizolobium Cochinchinensis in potentially treating convulsion and sleep disorders (Pan Yong, 2009).

properties

IUPAC Name

4-(2-amino-2-carboxyethyl)-6-oxopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c10-5(8(12)13)1-4-2-6(9(14)15)16-7(11)3-4/h2-3,5H,1,10H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZBVNZAEQASKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(OC1=O)C(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stizolobate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Y Gao, YC Liu, SZ Jia, YT Liang, Y Tang, YS Xu… - PLoS …, 2020 - journals.plos.org
… of L-Dopa with a role in producing O Stizolobate and O Stizolobinate, were more abundant in the … These data suggest that L-Dopa was heavily converted into O Stizolobate and O …
Number of citations: 11 journals.plos.org
K Maruyama - The Journal of Biochemistry, 1983 - academic.oup.com
… These reactions are analogous to those postulated for the biosynthesis of stizolobate, a 2-pyrone-bearing, non-protein amino acid, by Saito and Komamine (27). Possibly, HCMS …
Number of citations: 37 academic.oup.com
M Ishida, H Shinozaki - Brain research, 1988 - Elsevier
Actions of stizolobic acid, stizolobin acid and their derivatives were examined on the isolated spinal cord of the newborn rat. The responses were recorded from the ventral root. …
Number of citations: 23 www.sciencedirect.com
RK Monson, B Winkler, TN Rosenstiel… - Proceedings of the …, 2020 - National Acad Sciences
Hybrid-poplar tree plantations provide a source for biofuel and biomass, but they also increase forest isoprene emissions. The consequences of increased isoprene emissions include …
Number of citations: 34 www.pnas.org
S Liu, R Yin, Z Yang, F Wei, J Hu - Frontiers in Immunology, 2022 - frontiersin.org
Background: Rhubarb is an important traditional Chinese medicine, and rhein is one of its most important active ingredients. Studies have found that rhein can improve ulcerative colitis …
Number of citations: 1 www.frontiersin.org
HB Penticoff, JS Fortin - Neurobiology of Brain Disorders, 2023 - Elsevier
Toxic and metabolic diseases of the nervous system generally result in acute neurological signs and bilateral, usually symmetrical, lesions involving specific localization of the brain and/…
Number of citations: 2 www.sciencedirect.com
K Rajan - 2020 - doras.dcu.ie
Oxidoreductases are a family of enzymes that have a role in various reduction, oxidation, and oxyfunctionalization reactions. They cleave chemical bonds to facilitate electron transfer …
Number of citations: 0 doras.dcu.ie
J Melesina - 2018 - opendata.uni-halle.de
Computer-aided drug design is applied at an early stage of the drug development process for target validation, hit identification, hit-to-lead optimization and lead optimization. The …
Number of citations: 2 opendata.uni-halle.de
M Luckner, M Luckner - Secondary Metabolism in Microorganisms, Plants …, 1984 - Springer
The carbon skeleton of the amino acids L-phenylalanine and L-tyrosine is composed of a phenyl group linked to an n-propyl side chain (Fig. 266). A large number of secondary products…
Number of citations: 5 link.springer.com
D Schomburg, D Stephan - Enzyme Handbook: Class 1.13–1.97 …, 1994 - Springer
1.13.11.29 1.13.11.29 3,4-Dihydroxy-L-phenylalanine:oxygen 4,5-oxidoreductase (recyclizing) Stizolobate synthase 65979-39-7 3,4- … Stizolobate synthase … 1 4-(L-Aianin-3-yl)-2-hydroxy-cis,cis-muconate …
Number of citations: 0 link.springer.com

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